

A Guide for Researchers, Scientists, and Drug Development Professionals

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Compound of Interest

Compound Name: (R)-(+)-2-Bromopropionic acid

Cat. No.: B167591

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Introduction

2-Bromopropionic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.^{[1][2]} Its stereochemistry plays a pivotal role, as the spatial arrangement of the bromine atom and the carboxylic acid group around the chiral center dictates its physical, chemical, and biological properties. Enantiomers, such as (R)- and (S)-2-bromopropionic acid, are non-superimposable mirror images that can exhibit profoundly different interactions with other chiral molecules, particularly in biological systems. This guide provides an objective comparison of the two enantiomers, supported by experimental data and detailed protocols, to aid researchers in their selection and application.

Physical and Optical Properties

Enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and density. The defining physical difference between (R)- and (S)-2-bromopropionic acid is their interaction with plane-polarized light. One enantiomer rotates the light in a clockwise direction (dextrorotatory, (+)), while its mirror image rotates it in an equal and opposite counter-clockwise direction (levorotatory, (-)). For 2-bromopropionic acid, the (R)-enantiomer is dextrorotatory, and the (S)-enantiomer is levorotatory.

Table 1: Comparison of Physical Properties

Property	(R)-(+)-2-Bromopropionic Acid	(S)-(-)-2-Bromopropionic Acid	Racemic (±)-2-Bromopropionic Acid
CAS Number	10009-70-8[3]	32644-15-8[4]	598-72-1[5]
Molecular Formula	C ₃ H ₅ BrO ₂ [3]	C ₃ H ₅ BrO ₂ [4]	C ₃ H ₅ BrO ₂ [5]
Molecular Weight	152.97 g/mol [3]	152.97 g/mol [4]	152.97 g/mol [5]
Appearance	Liquid[3]	Liquid[4]	Liquid / Colorless melt[5][6]
Melting Point	25 °C[7]	-35 °C[4]	~25 °C[6]
Boiling Point	203 °C (at 760 mmHg) [7]	78 °C (at 4 mmHg)[4]	203 °C (at 760 mmHg) [5]
Density	1.692 g/mL at 20 °C[3]	1.696 g/mL at 20 °C[4]	1.7 g/mL at 25 °C[5]
Refractive Index (n _{20/D})	1.475[3]	1.470[4]	1.475[5]
Specific Rotation [α] _{20/D}	+26° ± 2° (neat)[3]	-25° (neat)[4]	0°

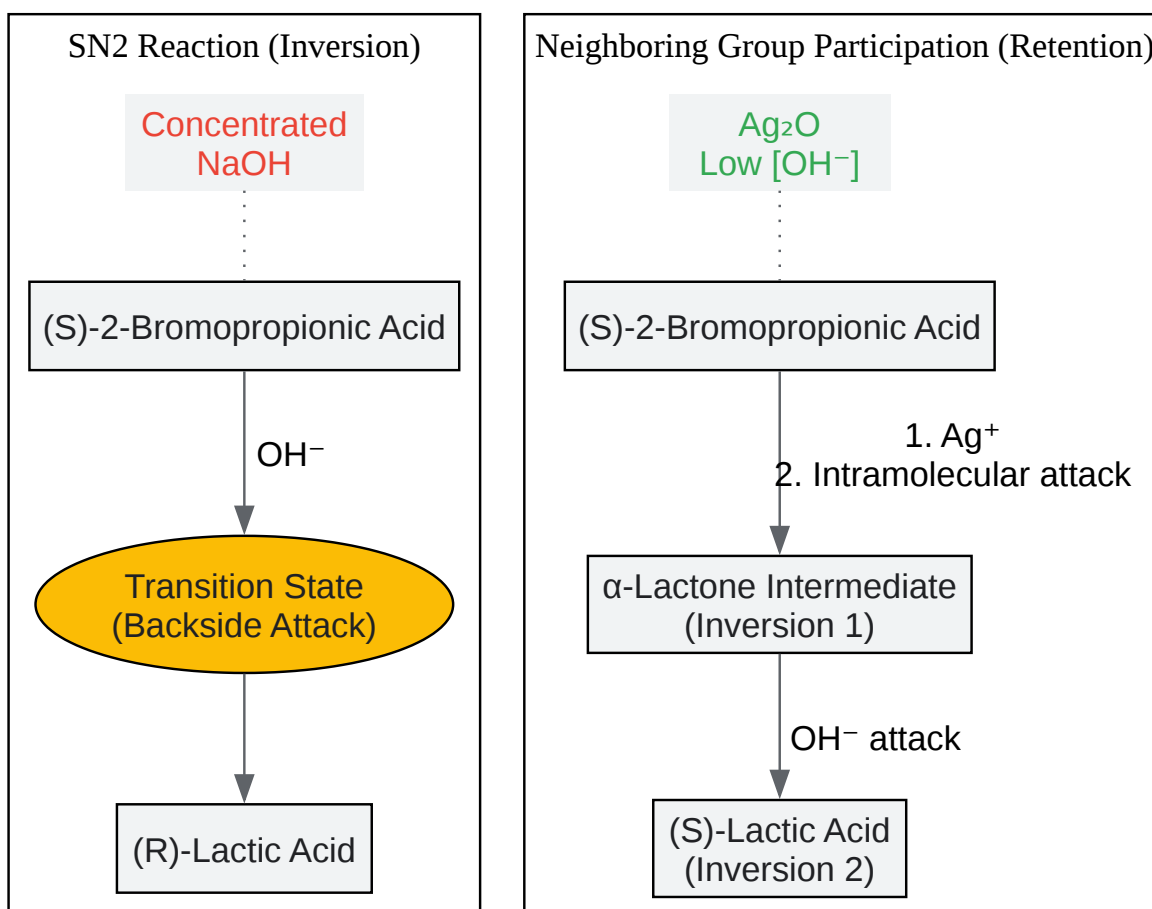
Note: Minor variations in reported physical properties can occur due to different measurement conditions and purity levels.

Chemical Reactivity: Stereospecific Nucleophilic Substitution

The most significant chemical difference between the enantiomers of 2-bromopropionic acid is their behavior in stereospecific reactions. The outcome of a nucleophilic substitution at the chiral carbon (C2) is highly dependent on the reaction mechanism, which can be controlled by the choice of reagents and conditions.

A classic example is the hydrolysis of 2-bromopropionic acid to lactic acid (2-hydroxypropionic acid).

- With Concentrated NaOH (SN2 Reaction): Reaction with a high concentration of a strong nucleophile like hydroxide (OH^-) proceeds via a standard SN2 mechanism. This involves a backside attack by the nucleophile, leading to an inversion of stereochemical configuration. Thus, (S)-2-bromopropionic acid yields (R)-lactic acid.[1][8]
- With Ag_2O and Low $[\text{OH}^-]$ (Neighboring Group Participation): When the reaction is carried out with a low concentration of hydroxide in the presence of silver ions (from Ag_2O), the mechanism changes. The silver ion assists in the departure of the bromide. The adjacent carboxylate group then acts as an internal nucleophile, attacking the chiral center from the back side in an intramolecular SN2 reaction, forming a strained α -lactone intermediate. This first step inverts the configuration. Subsequently, an external hydroxide ion attacks the carbonyl carbon of the lactone, breaking the ring. This second step also proceeds with inversion at the chiral center. The net result of this double-inversion is an overall retention of configuration. Therefore, (S)-2-bromopropionic acid yields (S)-lactic acid.[1][8]



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Caption: Stereochemical outcomes of nucleophilic substitution.

Biological Activity

While specific toxicological or pharmacological data for the individual enantiomers of 2-bromopropionic acid are not widely published, it is a well-established principle that enantiomers of chiral molecules often exhibit different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer.

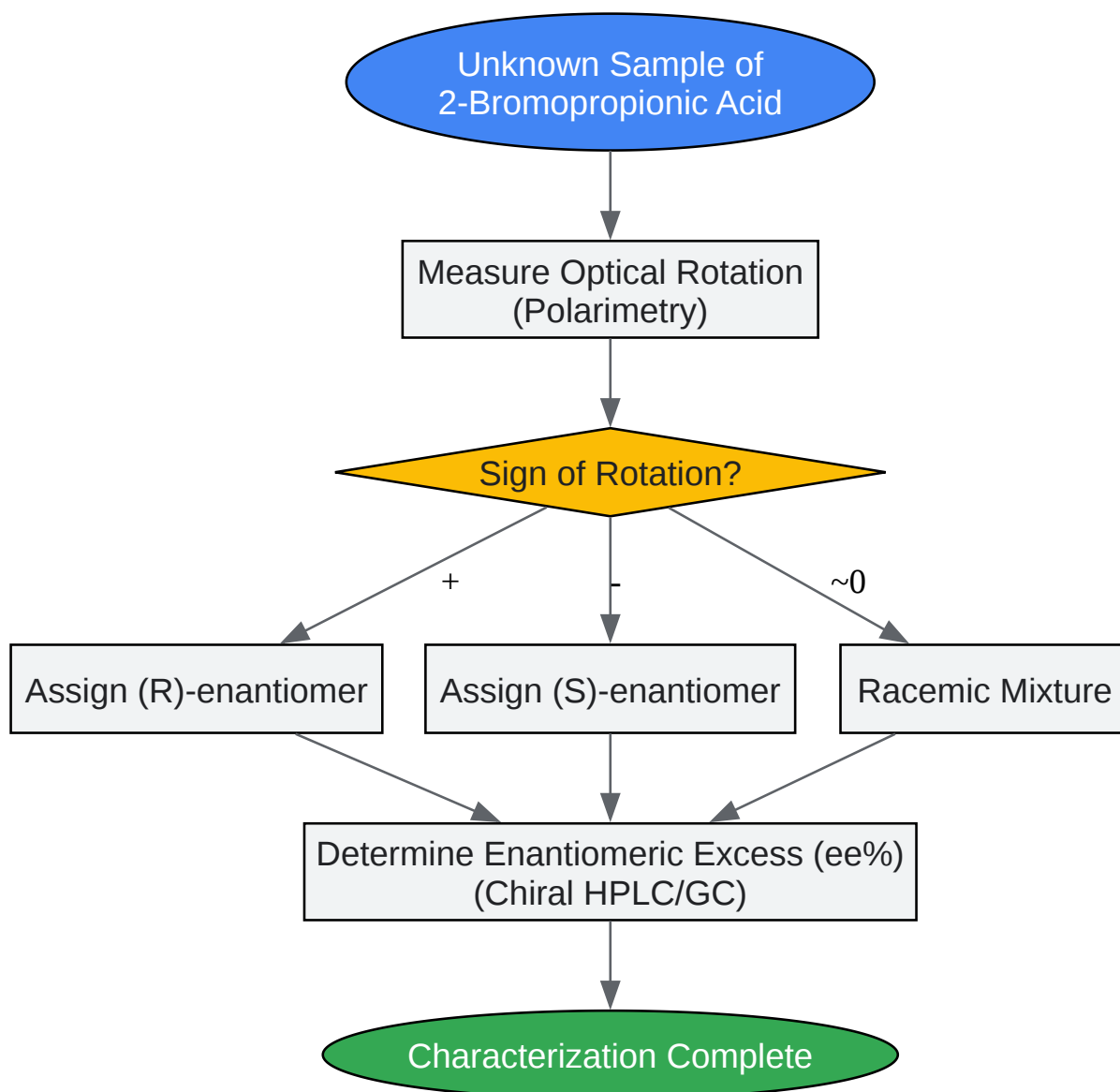
For the broader class of 2-arylpropionic acids (e.g., ibuprofen, naproxen), the (S)-enantiomer is typically responsible for the desired anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes, whereas the (R)-enantiomer is significantly less active.

The racemic mixture of 2-bromopropionic acid is classified as toxic if swallowed and causes severe skin burns and eye damage.^{[2][6]} It has been shown to cause degenerative changes in the brain and muscle weakness in oral studies on rats.^[6] It is plausible that these effects could be enantioselective.

Experimental Protocols

Characterization Workflow

The characterization of a sample of 2-bromopropionic acid to determine its stereochemical identity and purity involves a logical workflow.



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Caption: Logical workflow for stereochemical characterization.

Protocol: Measurement of Optical Rotation (Polarimetry)

This protocol outlines the general procedure for determining the specific rotation of an enantiomer.

- Objective: To measure the angle of rotation (α) of a neat sample of (R)- or (S)-2-bromopropionic acid and calculate its specific rotation $[\alpha]$.

- Materials:
 - Polarimeter
 - Polarimeter cell (e.g., 1 dm path length)
 - Sample of (R)- or (S)-2-bromopropionic acid
 - Appropriate solvent for cleaning (e.g., isopropanol)
- Procedure:
 - Instrument Warm-up: Turn on the polarimeter and its light source (typically a sodium lamp, 589 nm) and allow it to warm up for at least 10-15 minutes to ensure a stable reading.
 - Blank Measurement: Fill the clean polarimeter cell with a blank solvent (if measuring a solution) or ensure it is empty and clean for a neat sample. Place the cell in the polarimeter and zero the instrument.
 - Sample Preparation: Carefully fill the polarimeter cell with the neat liquid sample of 2-bromopropionic acid, ensuring no air bubbles are present in the light path.
 - Measurement: Place the sample cell in the polarimeter. The instrument will display the observed angle of rotation (α). Record this value. For manual polarimeters, rotate the analyzer until the light field is at its minimum intensity and read the angle.
 - Calculation of Specific Rotation: For a neat liquid, the specific rotation is calculated using the formula: $[\alpha]^T_\lambda = \alpha / (l * d)$ Where:
 - $[\alpha]$ = specific rotation
 - T = temperature (°C)
 - λ = wavelength of light (e.g., D-line of sodium)
 - α = observed rotation (degrees)
 - l = path length of the cell (dm)

- d = density of the liquid (g/mL)
- Cleaning: Thoroughly clean the polarimeter cell with an appropriate solvent and allow it to dry.

Protocol: Enantiomeric Separation by Chiral HPLC

This is a representative protocol for separating the enantiomers of 2-bromopropionic acid to determine enantiomeric excess (ee). Conditions may require optimization.

- Objective: To separate (R)- and (S)-2-bromopropionic acid and quantify their relative amounts.
- Instrumentation & Materials:
 - HPLC system with UV detector
 - Chiral stationary phase (CSP) column: A polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD is a suitable starting point.^[1]
 - HPLC-grade n-hexane
 - HPLC-grade 2-propanol (IPA)
 - Trifluoroacetic acid (TFA)
 - Racemic (\pm)-2-bromopropionic acid standard
 - Samples of individual enantiomers (if available, for peak identification)
- Procedure:
 - Mobile Phase Preparation: Prepare the mobile phase, e.g., n-hexane:IPA:TFA (90:10:0.1 v/v/v). Filter and degas the mobile phase before use.
 - Column Equilibration: Install the chiral column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the detector (monitoring at ~220 nm).

- Sample Preparation: Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare the sample to be analyzed at a similar concentration.
- Injection and Analysis:
 - Inject a small volume (e.g., 10 μ L) of the racemic standard to determine the retention times of the two enantiomers and calculate the resolution factor (R_s). A baseline separation ($R_s > 1.5$) is desired.
 - If individual enantiomer standards are available, inject them to confirm the elution order.
 - Inject the unknown sample and record the chromatogram.
- Data Analysis:
 - Integrate the peak areas for the two enantiomers (A_1 and A_2).
 - Calculate the enantiomeric excess (ee%) using the formula: $ee\% = |(A_1 - A_2) / (A_1 + A_2)| \times 100$

Protocol: Stereospecific Synthesis (SN2 Inversion)

This protocol is adapted for the synthesis of (R)-lactic acid from (S)-2-bromopropionic acid.

- Objective: To demonstrate the inversion of stereochemistry via an SN2 reaction.
- Materials:
 - (S)-(-)-2-Bromopropionic acid
 - Sodium hydroxide (NaOH)
 - Acetone
 - Deionized water
 - Diethyl ether

- Concentrated HCl
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
- Procedure:
 - Reaction Setup: In a 100 mL round-bottom flask, dissolve NaOH (e.g., 1.2 g, 30 mmol) in a mixture of 25 mL of acetone and 10 mL of deionized water.
 - Addition of Substrate: To the stirring solution, add (S)-2-bromopropionic acid (e.g., 3.06 g, 20 mmol).
 - Reaction: Heat the mixture to a gentle reflux ($\sim 60\text{-}70^\circ\text{C}$) for 4-6 hours. Monitor the reaction by TLC if desired.
 - Work-up: Cool the mixture to room temperature. Most of the acetone can be removed using a rotary evaporator.
 - Acidification & Extraction: Carefully acidify the remaining aqueous solution with concentrated HCl to pH ~ 2 . Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
 - Drying and Isolation: Combine the organic extracts, dry over anhydrous MgSO_4 , filter, and remove the solvent under reduced pressure to yield crude (R)-lactic acid. The product can be analyzed by polarimetry to confirm the inversion of configuration (authentic (R)-lactic acid has a positive specific rotation).

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